3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
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Description
3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes
Mode of Action
Based on its structural similarity to other antibacterial agents, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function . The presence of the benzo[d][1,3]dioxol-5-yloxy and 4-nitrobenzylthio groups could play a crucial role in this interaction.
Biochemical Pathways
Given its potential antibacterial properties, this compound might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The downstream effects could include the inhibition of bacterial growth or even bacterial cell death.
Result of Action
If it indeed has antibacterial properties, the result of its action could be the inhibition of bacterial growth or even bacterial cell death .
Biochemical Analysis
Biochemical Properties
3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of signaling pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of this compound with these biomolecules are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its pro-apoptotic effects by disrupting mitochondrial function . The precise localization of this compound within cells is essential for its biochemical activity.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-2-22-18(10-26-15-7-8-16-17(9-15)28-12-27-16)20-21-19(22)29-11-13-3-5-14(6-4-13)23(24)25/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYPFIRLGFGCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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